![molecular formula C18H21NO5S B2891016 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid CAS No. 729561-81-3](/img/structure/B2891016.png)
3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-methoxyphenyl group, a 2,4-dimethylbenzenesulfonamido group, and a propanoic acid group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar carboxylic acid group and the less polar methoxyphenyl and benzenesulfonamido groups .Scientific Research Applications
. .
Biological Activity of Indole Derivatives
Indole derivatives, which include compounds similar to “3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid”, have been found to possess a variety of biological activities. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Role in Drug Design
Indole-sulfonamide, a group that “3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)propanoic acid” belongs to, is considered a suitable pharmacophore equivalent for substituting active sites in drug design. This is because it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Potential Anti-HIV Activity
Some indole derivatives have shown potential anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
properties
IUPAC Name |
3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-4-9-17(14(2)12-13)25(22,23)19(11-10-18(20)21)15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODPTITDMYECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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